molecular formula C7H8ClNO B1600343 (6-Chloro-5-methylpyridin-3-yl)methanol CAS No. 887707-21-3

(6-Chloro-5-methylpyridin-3-yl)methanol

Cat. No.: B1600343
CAS No.: 887707-21-3
M. Wt: 157.6 g/mol
InChI Key: UVGILPAOAYLZIQ-UHFFFAOYSA-N
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Description

(6-Chloro-5-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(6-Chloro-5-methylpyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, antibacterial properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆ClN₁O, with a molecular weight of approximately 145.57 g/mol. The compound features a pyridine ring substituted with:

  • A chloro group at the 6-position
  • A methyl group at the 5-position
  • A hydroxymethyl group at the 3-position

These functional groups contribute to its reactivity and potential applications in pharmaceuticals and agrochemicals.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of the chloro atom enhances its binding affinity to these targets, potentially leading to inhibition or modulation of biological pathways. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound's interactions with its targets .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity. Notably, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Studies

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values. Preliminary studies have demonstrated low MICs against several bacterial strains, indicating potent antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Bacillus subtilis16
Pseudomonas aeruginosa32

These results suggest that this compound could be a promising candidate for further development as an antibacterial agent .

Case Studies and Research Findings

  • Kynurenine 3-Monooxygenase Inhibition : A study explored the development of a series of kynurenine 3-monooxygenase inhibitors, where derivatives based on pyridine structures exhibited promising results in inhibiting enzyme activity at low concentrations. This suggests that compounds like this compound may have similar inhibitory effects .
  • Antimicrobial Efficacy : In comparative studies with other derivatives, this compound was found to exhibit significant antimicrobial efficacy, particularly in inhibiting bacterial growth through mechanisms that target fatty acid synthesis pathways essential for bacterial survival .

Properties

IUPAC Name

(6-chloro-5-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGILPAOAYLZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470586
Record name (6-Chloro-5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887707-21-3
Record name (6-Chloro-5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-chloro-5-methylpyridin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 6-chloro-5-methyl-3-pyridinecarboxylate (84 mg, 0.453 mmol) in DCM (2 ml), DIBAL-H (1.5 M solution in toluene, 0.905 ml, 1.358 mmol) was added dropwise under N2 at −78° C. The reaction mixture was allowed to attain rt and stirred overnight. After 18 h, TLC showed no starting material. The reaction was quenched by addition of sodium-potassium tartrate saturated solution, extracted with DCM, dried, filtered, and concentrated to afford (6-chloro-5-methyl-3-pyridinyl)methanol (63 mg, 0.400 mmol, 88% yield) pure enough to be used in the next step.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
0.905 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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